molecular formula C9H18 B14480120 2,3,4-Trimethylhex-1-ene CAS No. 65586-21-2

2,3,4-Trimethylhex-1-ene

Cat. No.: B14480120
CAS No.: 65586-21-2
M. Wt: 126.24 g/mol
InChI Key: OQDSVTZNJJOWBJ-UHFFFAOYSA-N
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Description

2,3,4-Trimethylhex-1-ene is an organic compound with the molecular formula C9H18 It is an alkene, characterized by the presence of a carbon-carbon double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,4-Trimethylhex-1-ene can be synthesized through various organic reactions. One common method involves the dehydration of alcohols. For instance, the dehydration of 2,3,4-trimethylhexanol in the presence of a strong acid like sulfuric acid can yield this compound. Another method involves the dehydrohalogenation of alkyl halides using a strong base such as potassium hydroxide.

Industrial Production Methods

On an industrial scale, this compound can be produced through catalytic cracking of larger hydrocarbons. This process involves breaking down larger hydrocarbon molecules into smaller ones using a catalyst at high temperatures. The resulting mixture is then separated, and this compound is isolated through distillation.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trimethylhex-1-ene undergoes several types of chemical reactions typical of alkenes:

    Electrophilic Addition Reactions: This compound reacts with hydrogen halides (e.g., HBr, HCl) to form alkyl halides.

    Oxidation Reactions: It can be oxidized to form alcohols, aldehydes, or carboxylic acids depending on the reagents and conditions used.

    Polymerization: Under certain conditions, this compound can undergo polymerization to form long-chain polymers.

Common Reagents and Conditions

    Hydrogen Halides: Reacts with HBr or HCl in the presence of a catalyst.

    Oxidizing Agents: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Polymerization Catalysts: Ziegler-Natta catalysts are commonly used for polymerization reactions.

Major Products

    Alkyl Halides: Formed from electrophilic addition reactions.

    Alcohols, Aldehydes, and Carboxylic Acids: Formed from oxidation reactions.

    Polymers: Formed from polymerization reactions.

Scientific Research Applications

2,3,4-Trimethylhex-1-ene has various applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic compounds.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential use in drug synthesis and development.

    Industry: Used in the production of polymers and other industrial chemicals.

Mechanism of Action

The primary mechanism of action for 2,3,4-Trimethylhex-1-ene involves electrophilic addition reactions. The double bond in the compound acts as a nucleophile, attacking electrophiles such as hydrogen halides. This results in the formation of a carbocation intermediate, which then reacts with a nucleophile to form the final product.

Comparison with Similar Compounds

2,3,4-Trimethylhex-1-ene can be compared with other similar alkenes such as 2,3,3-Trimethyl-1-hexene and 2,4,4-Trimethyl-1-hexene. These compounds share similar chemical properties but differ in the position of the double bond and the arrangement of methyl groups. The unique structure of this compound gives it distinct reactivity and physical properties compared to its isomers.

List of Similar Compounds

  • 2,3,3-Trimethyl-1-hexene
  • 2,4,4-Trimethyl-1-hexene
  • 3,4,4-Trimethylhex-1-yne

Properties

CAS No.

65586-21-2

Molecular Formula

C9H18

Molecular Weight

126.24 g/mol

IUPAC Name

2,3,4-trimethylhex-1-ene

InChI

InChI=1S/C9H18/c1-6-8(4)9(5)7(2)3/h8-9H,2,6H2,1,3-5H3

InChI Key

OQDSVTZNJJOWBJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)C(=C)C

Origin of Product

United States

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